molecular formula C16H12O3 B3251235 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate CAS No. 208118-56-3

2-(3-Oxoprop-1-en-1-yl)phenyl benzoate

Cat. No.: B3251235
CAS No.: 208118-56-3
M. Wt: 252.26 g/mol
InChI Key: QRGLVSPIIXTSIE-UHFFFAOYSA-N
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Description

2-(3-Oxoprop-1-en-1-yl)phenyl benzoate, also known as 2-benzoylcinnamalfehyde, is an organic compound with the chemical formula C16H12O3 and a molecular weight of 252.26 g/mol . This compound is characterized by the presence of a benzoate group attached to a phenyl ring, which is further connected to a 3-oxoprop-1-en-1-yl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate typically involves the reaction of benzoyl chloride with 2-hydroxycinnamaldehyde under specific conditions . The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-(3-Oxoprop-1-en-1-yl)phenyl benzoate undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Oxoprop-1-en-1-yl)phenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate include:

Properties

IUPAC Name

[2-(3-oxoprop-1-enyl)phenyl] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-12-6-10-13-7-4-5-11-15(13)19-16(18)14-8-2-1-3-9-14/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGLVSPIIXTSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10710002
Record name 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10710002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208118-56-3
Record name 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10710002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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